

Cpp-115 for Infantile Spasms Research: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Cpp-115, a novel analogue of vigabatrin, has emerged as a promising therapeutic candidate for the treatment of infantile spasms (IS), a severe epileptic encephalopathy of infancy and early childhood. Preclinical studies have demonstrated its superior potency and improved safety profile compared to vigabatrin. This technical guide provides an in-depth overview of the core research surrounding **Cpp-115**, including its mechanism of action, comprehensive data from preclinical efficacy and tolerability studies, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers and drug development professionals working to advance novel treatments for infantile spasms.

Introduction

Infantile spasms are a devastating form of epilepsy characterized by clusters of brief, convulsive seizures, a specific chaotic brain wave pattern known as hypsarrhythmia, and developmental regression.[1] Current first-line treatments, such as ACTH and vigabatrin, are not always effective and can be associated with significant side effects.[1] Vigabatrin, a GABA-transaminase (GABA-AT) inhibitor, carries a risk of retinal toxicity.[2][3] This has driven the search for safer and more effective therapeutic alternatives.

Cpp-115 is a potent, mechanism-based inactivator of GABA-AT, the enzyme responsible for the degradation of the primary inhibitory neurotransmitter, GABA.[4][5] By inhibiting GABA-AT,





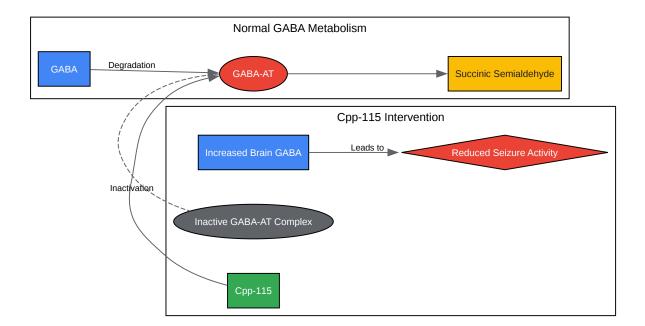


Cpp-115 increases GABA levels in the brain, which is thought to suppress seizure activity.[4][5] Notably, **Cpp-115** has shown to be approximately 187 times more potent than vigabatrin in inactivating GABA-AT.[4][5]

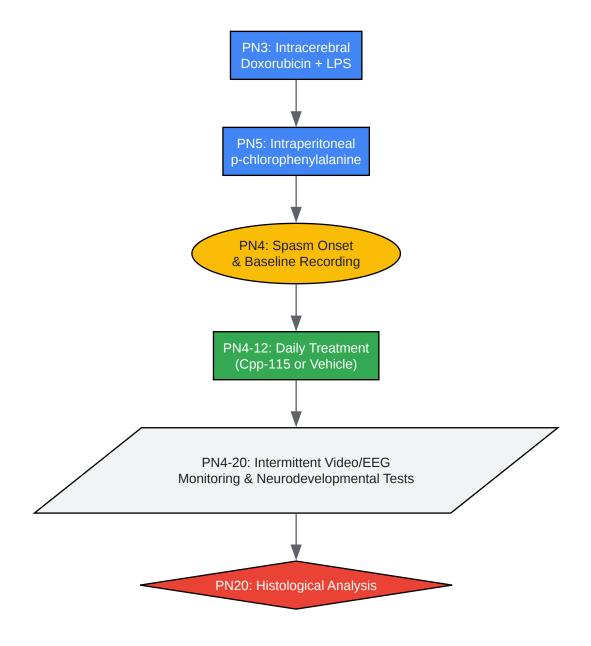
Mechanism of Action

Cpp-115's primary mechanism of action is the inactivation of γ-aminobutyric acid aminotransferase (GABA-AT), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[5] Unlike the expected Michael addition pathway, **Cpp-115** inactivates GABA-AT through a novel mechanism.[4] The enzyme catalyzes the hydrolysis of the difluoromethylene group of **Cpp-115** into a carboxylic acid.[4][5] This leads to a conformational change in the enzyme, resulting in a tightly bound, noncovalent complex and subsequent inactivation of the enzyme.[4][5] This inactivation elevates GABA concentrations in the brain, thereby enhancing inhibitory neurotransmission and reducing seizure susceptibility.[4][5]









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